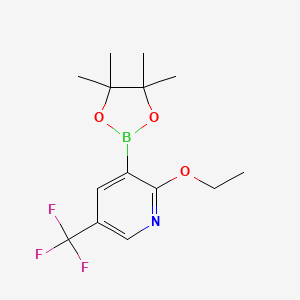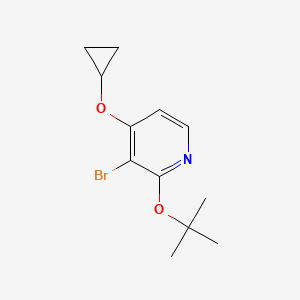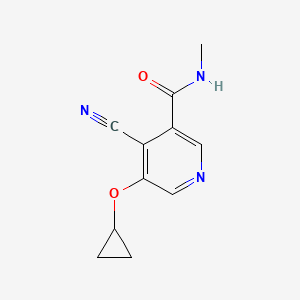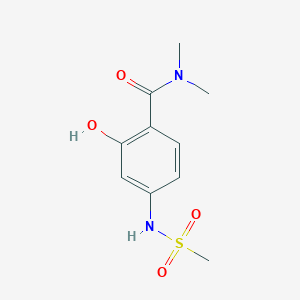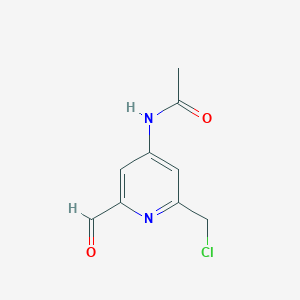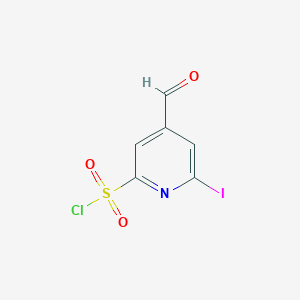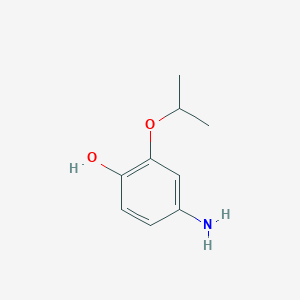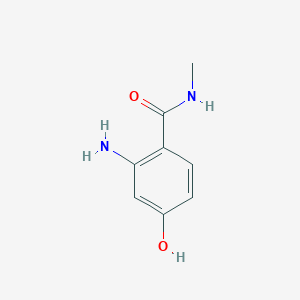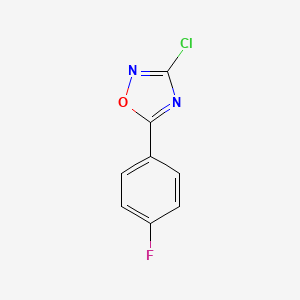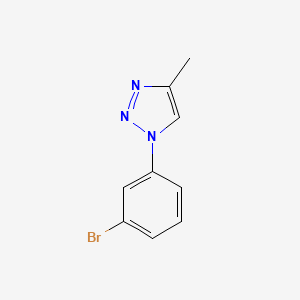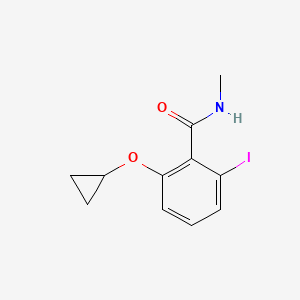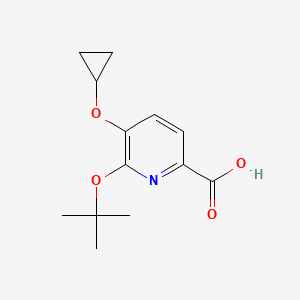
6-Tert-butoxy-5-cyclopropoxypicolinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Tert-butoxy-5-cyclopropoxypicolinic acid is a chemical compound with the molecular formula C13H17NO4 and a molecular weight of 251.28 g/mol It is characterized by its unique structure, which includes a tert-butoxy group, a cyclopropoxy group, and a picolinic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Tert-butoxy-5-cyclopropoxypicolinic acid typically involves the protection of functional groups and the formation of key intermediates. One common method involves the use of tert-butyloxycarbonyl (Boc) protecting groups. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction conditions often include heating the mixture in tetrahydrofuran (THF) at 40°C or using a biphasic mixture of chloroform and aqueous sodium bicarbonate at reflux for 90 minutes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, including the use of protecting groups and selective reactions, are likely employed to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
6-Tert-butoxy-5-cyclopropoxypicolinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
6-Tert-butoxy-5-cyclopropoxypicolinic acid has several scientific research applications, including:
Chemistry: It is used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6-Tert-butoxy-5-cyclopropoxypicolinic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition or activation of metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Tert-butoxy-5-cyclopropoxypyridine: Similar structure but with a pyridine ring instead of picolinic acid.
6-Tert-butoxy-5-cyclopropoxybenzoic acid: Contains a benzoic acid moiety instead of picolinic acid.
Uniqueness
6-Tert-butoxy-5-cyclopropoxypicolinic acid is unique due to its combination of tert-butoxy and cyclopropoxy groups with picolinic acid. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry .
Eigenschaften
Molekularformel |
C13H17NO4 |
|---|---|
Molekulargewicht |
251.28 g/mol |
IUPAC-Name |
5-cyclopropyloxy-6-[(2-methylpropan-2-yl)oxy]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C13H17NO4/c1-13(2,3)18-11-10(17-8-4-5-8)7-6-9(14-11)12(15)16/h6-8H,4-5H2,1-3H3,(H,15,16) |
InChI-Schlüssel |
QUXYMOUXEXLETD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC1=C(C=CC(=N1)C(=O)O)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


